8-Bromooctyltrimethoxysilane
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Overview
Description
8-Bromooctyltrimethoxysilane is an organosilicon compound with the molecular formula C11H25BrO3Si. It is a silane coupling agent, which means it can form bonds between organic and inorganic materials. This compound is particularly useful in modifying surfaces to improve adhesion, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromooctyltrimethoxysilane can be synthesized through the reaction of 8-bromooctanol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The process involves heating the reactants to a specific temperature to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Bromooctyltrimethoxysilane undergoes various chemical reactions, including substitution and hydrolysis. The bromine atom can be substituted with other functional groups, while the methoxy groups can hydrolyze to form silanol groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions.
Hydrolysis: This reaction occurs in the presence of water or moisture, leading to the formation of silanol groups.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would produce an amine-functionalized silane.
Hydrolysis: The primary product is 8-bromooctylsilanetriol.
Scientific Research Applications
8-Bromooctyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and improve adhesion between different materials.
Biology: It can be used to functionalize surfaces for biomolecule immobilization, aiding in biosensor development.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to modify surfaces and improve biocompatibility.
Industry: It is widely used in coatings, adhesives, and sealants to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 8-Bromooctyltrimethoxysilane involves the hydrolysis of methoxy groups to form silanol groups, which can then form covalent bonds with inorganic surfaces. This process improves the adhesion between organic and inorganic materials. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
- 3-Aminopropyltriethoxysilane (APS)
- 3-Glycidoxypropyltrimethoxysilane (GPS)
- 3-Methacryloxypropyltrimethoxysilane (TPM)
- Trimethoxyvinylsilane (VS)
- Tetraethoxysilane (TEOS)
- 3-Bromopropyltrimethoxysilane (BPS)
- 3-Mercaptopropyltrimethoxysilane (MPS)
Comparison: 8-Bromooctyltrimethoxysilane is unique due to its longer alkyl chain and the presence of a bromine atom, which allows for specific substitution reactions. This makes it more versatile in applications requiring surface modification and functionalization compared to shorter-chain silanes like 3-bromopropyltrimethoxysilane.
Properties
CAS No. |
82985-34-0 |
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Molecular Formula |
C11H25BrO3Si |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
8-bromooctyl(trimethoxy)silane |
InChI |
InChI=1S/C11H25BrO3Si/c1-13-16(14-2,15-3)11-9-7-5-4-6-8-10-12/h4-11H2,1-3H3 |
InChI Key |
HHRIJIARICYHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCCCBr)(OC)OC |
Origin of Product |
United States |
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